molecular formula C8H6FNO4 B14285415 7-Fluoro-2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one CAS No. 131761-60-9

7-Fluoro-2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B14285415
CAS No.: 131761-60-9
M. Wt: 199.14 g/mol
InChI Key: GKZPJUWMLCJWHE-UHFFFAOYSA-N
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Description

7-Fluoro-2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound belonging to the benzoxazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated aromatic compounds and hydroxylated benzoxazinones.

    Reaction Conditions: The reaction conditions may include specific temperatures, solvents, and catalysts to facilitate the formation of the desired compound.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one: Lacks the fluorine atom, which may affect its biological activity and chemical properties.

    7-Chloro-2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.

    7-Bromo-2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one: Similar structure with a bromine atom, which may influence its behavior in chemical reactions.

Uniqueness

The presence of the fluorine atom in 7-Fluoro-2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one imparts unique properties, such as increased stability, altered reactivity, and potential for specific biological interactions.

Properties

CAS No.

131761-60-9

Molecular Formula

C8H6FNO4

Molecular Weight

199.14 g/mol

IUPAC Name

7-fluoro-2,4-dihydroxy-1,4-benzoxazin-3-one

InChI

InChI=1S/C8H6FNO4/c9-4-1-2-5-6(3-4)14-8(12)7(11)10(5)13/h1-3,8,12-13H

InChI Key

GKZPJUWMLCJWHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)OC(C(=O)N2O)O

Origin of Product

United States

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